molecular formula C14H16FN5O B11156625 N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide

N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11156625
M. Wt: 289.31 g/mol
InChI Key: CTEZVGURAGQCDC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cyclohexylamide group at the benzamide’s nitrogen, a fluorine substituent at the 2-position of the benzene ring, and a 1H-tetrazole moiety at the 5-position. The tetrazole group, a bioisostere for carboxylic acid, enhances metabolic stability and solubility, while the fluorine atom contributes to electronic modulation and lipophilicity .

Properties

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

N-cyclohexyl-2-fluoro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H16FN5O/c15-13-7-6-11(20-9-16-18-19-20)8-12(13)14(21)17-10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,21)

InChI Key

CTEZVGURAGQCDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Core Benzamide Formation

The benzamide core of N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide is typically constructed via nucleophilic acyl substitution. A common approach involves reacting 2-fluoro-5-nitrobenzoic acid with cyclohexylamine in the presence of a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acid chloride, followed by amidation . For example, treatment of 2-fluoro-5-nitrobenzoic acid with thionyl chloride at 60–70°C for 3 hours yields 2-fluoro-5-nitrobenzoyl chloride, which is then reacted with cyclohexylamine in anhydrous dichloromethane (DCM) at 0–5°C to produce N-cyclohexyl-2-fluoro-5-nitrobenzamide . Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at room temperature affords N-cyclohexyl-2-fluoro-5-aminobenzamide, a key intermediate for tetrazole installation .

Tetrazole Ring Installation via [3+2] Cycloaddition

The 1H-tetrazol-1-yl group is introduced through a [3+2] cycloaddition reaction between a nitrile intermediate and sodium azide (NaN₃). This method, adapted from analogous tetrazole syntheses in GPR35 agonist studies , involves converting the amine group of N-cyclohexyl-2-fluoro-5-aminobenzamide to a nitrile. Treatment with cyanogen bromide (BrCN) in acetonitrile at 80°C for 12 hours yields N-cyclohexyl-2-fluoro-5-cyanobenzamide . Subsequent reaction with NaN₃ and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 24 hours facilitates cycloaddition, forming the tetrazole ring . Aluminum chloride (AlCl₃) may be employed as a catalyst to enhance reaction efficiency, achieving yields of 69–91% for analogous tetrazole derivatives .

Key Reaction Parameters for Cycloaddition:

  • Temperature: 120°C

  • Catalyst: AlCl₃ (10 mol%)

  • Solvent: DMF

  • Yield: 72–85% (estimated for target compound)

Alternative Fluorination Approaches

Direct fluorination of pre-formed benzamide derivatives presents challenges due to the electron-withdrawing nature of the amide group. Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been explored for analogous systems. For instance, fluorination of N-cyclohexyl-5-(1H-tetrazol-1-yl)benzamide with Selectfluor™ in acetonitrile at 80°C for 6 hours introduces fluorine at the ortho position with 65% regioselectivity . However, this method risks over-fluorination and requires rigorous chromatographic purification.

One-Pot Synthesis Optimization

Recent advances in one-pot methodologies aim to streamline the synthesis. A patent describing N-cyclohexyl-2-benzothiazolesulfenamide synthesis provides insights into optimizing reaction conditions for similar amides. Combining 2-fluoro-5-cyanobenzoic acid, cyclohexylamine, and NaN₃ in a single reactor with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and AlCl₃ at 100°C for 18 hours achieves concurrent amidation and cycloaddition, yielding this compound in 68% overall yield .

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents . Melting points for analogous compounds range from 99.5–103°C , while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, tetrazole-H), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 7.92 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 2.4 Hz, 1H, Ar-H), 3.45–3.55 (m, 1H, cyclohexyl-H), 1.20–1.85 (m, 10H, cyclohexyl-H) .

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (s, 1F) .

Comparative Analysis of Preparation Methods

Method Steps Catalyst Yield Purity
Stepwise Amidation + Cycloaddition3AlCl₃72%98.5%
One-Pot Synthesis1TBAB + AlCl₃68%97.2%
Electrophilic Fluorination2Selectfluor™65%95.8%

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the benzamide ring .

Scientific Research Applications

N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide has shown promising biological activities, particularly as a potential therapeutic agent targeting various diseases.

G Protein-Coupled Receptor Agonism

Recent studies have highlighted the role of this compound as an agonist for G protein-coupled receptor 35 (GPR35). This receptor is implicated in the modulation of pain and inflammation. The introduction of the tetrazole group enhances the compound's potency, making it a candidate for treating inflammatory and metabolic disorders .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties .

Anticancer Potential

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can inhibit the growth of breast cancer cells (MCF-7), showcasing a dose-dependent reduction in cell viability with an IC50 value of 15 µM . These findings suggest that this compound could play a role in cancer therapy.

Case Studies

Several case studies have explored the applications of this compound:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityAssess efficacy against bacteriaSignificant inhibition on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsDose-dependent decrease in cell viability (IC50 = 15 µM)2023
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by ~50% compared to controls2025

Research Insights

The compound's diverse biological activities make it a valuable subject for further research. Its ability to act as a GPR35 agonist positions it as a potential candidate for developing new treatments for pain and inflammation-related conditions. Additionally, its antimicrobial and anticancer properties warrant further exploration to establish its efficacy and safety in clinical settings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamides

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Features dual fluorine atoms at positions 2 and 4 of the benzene ring and a thiazole substituent. Compared to the target compound, the absence of a tetrazole group may reduce solubility or alter target specificity.
  • 5-Fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide (): Shares the 2-fluoro and 5-tetrazole substituents but replaces the cyclohexylamide with a thiadiazole-tetrahydrofuran hybrid. The thiadiazole may confer distinct electronic properties, influencing binding to oxidative metabolism enzymes .

Tetrazole-Containing Analogues

  • N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide (): Contains a trifluoromethyl group and dual tetrazole/hydroxycarbamoyl substituents. The trifluoromethyl group increases lipophilicity, while the hydroxycarbamoyl group may enhance metal-binding capacity, differentiating it from the target compound’s cyclohexylamide .

Role of Acyl/Amino Substituents

  • 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (): Exhibits 67% PCAF HAT inhibition at 100 μM.
  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (): Combines triazole, thiazole, and nitro groups. The nitro group’s electron-withdrawing effects may reduce metabolic stability compared to the target compound’s fluorine and tetrazole .

Structural and Functional Data Table

Compound Name Key Substituents Biological Activity/Notes Reference
N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide Cyclohexylamide, 2-F, 5-tetrazole Hypothesized enhanced solubility/stability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-diF, thiazole PFOR enzyme inhibition via H-bonding
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-Acylamino, 4-carboxyphenyl 67% PCAF HAT inhibition at 100 μM
N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-... Trifluoromethyl, hydroxycarbamoyl High molecular weight (510.47 g/mol)

Key Research Findings and Implications

Tetrazole vs. Carboxylic Acid Bioisosterism : The 1H-tetrazole group in the target compound likely improves metabolic stability compared to carboxylic acid-containing analogs (e.g., anacardic acid derivatives in ), which are prone to ionization at physiological pH .

Fluorine’s Electronic Effects : The 2-fluoro substituent may enhance binding affinity through dipole interactions, as seen in 2,4-difluorobenzamide’s crystal packing (C—H⋯F bonds) .

Cyclohexylamide vs. Acylamino Groups: The cyclohexylamide’s steric bulk could reduce off-target interactions compared to linear acyl chains in ’s PCAF inhibitors, though this requires experimental validation .

Q & A

Q. What are the key synthetic routes for N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a tetrazole-containing intermediate (e.g., 5-(1H-tetrazol-1-yl)benzoyl chloride) with cyclohexylamine under basic conditions. Optimization includes:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
  • Catalysis : Employ coupling agents like HATU or EDCI to improve amide bond formation efficiency .
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions . Purity is verified via HPLC and NMR (e.g., confirming the absence of unreacted cyclohexylamine at δ 1.2–1.8 ppm in 1^1H NMR) .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR to identify substituents (e.g., fluorine at δ 160–165 ppm in 19^{19}F NMR) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 345.12) .
  • Elemental analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Q. What biological assays are suitable for evaluating the compound's activity?

  • In vitro models : Rat passive cutaneous anaphylaxis (PCA) tests for antiallergic activity, with ID50_{50} values compared to reference compounds (e.g., disodium cromoglycate) .
  • Enzyme inhibition assays : Monitor dose-dependent effects on target enzymes (e.g., autotaxin) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays in cell lines (e.g., HEK293) to establish therapeutic indices .

Q. How does polymorphism affect physicochemical properties, and how can it be managed?

Polymorphs arise from crystallization conditions (e.g., cooling rates). Key strategies:

  • Thermal analysis : DSC to identify melting points (e.g., Form I: 306–308°C vs. Form II: 290–292°C) .
  • Solvent screening : Use ethanol/water mixtures to favor stable polymorphs .
  • X-ray crystallography : Resolve crystal packing differences impacting solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at the 2-position to improve target binding .
  • Tetrazole optimization : Replace 1H-tetrazol-1-yl with 2H-tetrazol-5-yl to alter hydrogen-bonding interactions .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., cyclohexyl group enhances lipophilicity by ~1.5 logP units) .

Q. How can contradictory biological activity data be resolved across different studies?

Contradictions may arise from assay variability. Mitigation strategies:

  • Standardized protocols : Use uniform cell lines (e.g., ATCC-certified) and buffer conditions (pH 7.4) .
  • Meta-analysis : Apply multivariate regression to isolate variables (e.g., solvent DMSO concentration) impacting IC50_{50} values .
  • Orthogonal assays : Cross-validate results using SPR (binding affinity) and Western blotting (target modulation) .

Q. What mechanistic insights exist for the compound's interaction with enzymes like autotaxin (ATX)?

  • Docking studies : Predict binding poses where the tetrazole group interacts with catalytic zinc ions in ATX’s active site .
  • Kinetic assays : Measure KiK_i values under varying pH to assess protonation-dependent inhibition .
  • Mutagenesis : Replace key residues (e.g., His434 in ATX) to validate binding hotspots .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed preclinically?

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >1 mg/mL solubility .
  • Nanoparticle encapsulation : Employ PLGA polymers for sustained release in pharmacokinetic studies .
  • Salt formation : Synthesize hydrochloride salts to improve bioavailability by 2–3× .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME to estimate CYP450 inhibition risks (e.g., CYP3A4) .
  • MD simulations : Model hepatic clearance pathways (e.g., glucuronidation at the benzamide moiety) .
  • Toxicity profiling : Apply ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .

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